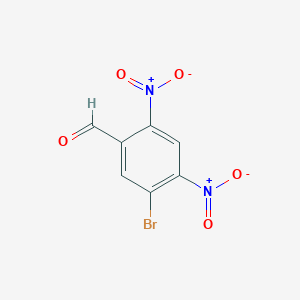
5-Bromo-2,4-dinitrobenzaldehyde
説明
5-Bromo-2,4-dinitrobenzaldehyde is a brominated aromatic aldehyde featuring two nitro groups at the 2- and 4-positions and a bromine atom at the 5-position of the benzene ring. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, and materials science, where their reactivity and stability are tailored through substituent modification .
特性
分子式 |
C7H3BrN2O5 |
|---|---|
分子量 |
275.01 g/mol |
IUPAC名 |
5-bromo-2,4-dinitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrN2O5/c8-5-1-4(3-11)6(9(12)13)2-7(5)10(14)15/h1-3H |
InChIキー |
RHBYFCYFCRTTKQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C=O |
製品の起源 |
United States |
類似化合物との比較
Substituent Influence on Reactivity
- This compound : The nitro groups at positions 2 and 4 strongly deactivate the aromatic ring via electron withdrawal, directing further electrophilic substitution to the meta position relative to existing substituents. Bromine, a moderate electron-withdrawing group, further enhances deactivation .
- 5-Bromo-2,4-difluorobenzaldehyde (CAS 473416-91-0) : Fluorine atoms at positions 2 and 4 are weaker electron-withdrawing groups compared to nitro, resulting in a less deactivated ring. This compound is more reactive toward nucleophilic attacks .
- 4-Bromo-3-nitrobenzaldehyde : A single nitro group at position 3 and bromine at position 4 create a moderately deactivated system. The nitro group directs subsequent reactions to the meta position, while bromine may participate in halogen bonding .
Physicochemical Properties
Key Observations :
- Nitro groups significantly increase molecular weight and melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions).
- Fluorinated analogs exhibit lower boiling points compared to nitro derivatives, reflecting weaker intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


